

# SR1001: A Potent Dual Inverse Agonist of RORα and RORyt

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**SR1001** is a synthetic small molecule that has garnered significant attention in the scientific community for its role as a potent dual inverse agonist of the Retinoic acid receptor-related orphan receptors (RORs) alpha (ROR $\alpha$ ) and gamma-t (RORyt).[1][2][3][4] These nuclear receptors are crucial transcription factors that regulate a variety of physiological processes, including immune responses, metabolism, and circadian rhythms.[5][6] **SR1001** has been instrumental as a chemical probe to elucidate the biological functions of ROR $\alpha$  and RORyt and has shown therapeutic potential in preclinical models of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis, by suppressing the differentiation of proinflammatory T helper 17 (Th17) cells.[1][7][8] This technical guide provides a comprehensive overview of the discovery, chemical structure, and mechanism of action of **SR1001**, along with detailed experimental protocols and key quantitative data to facilitate its use in research and drug development.

## **Chemical Structure and Properties**

**SR1001**, with the chemical name N-(5-(N-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)sulfamoyl)-4-methylthiazol-2-yl)acetamide, is a sulfonamide-containing compound.[1] [9] Its chemical structure is characterized by a central thiazole ring linked to a sulfonamide group and an acetamide group. The sulfonamide is further substituted with a phenyl ring bearing a hexafluoro-2-hydroxypropan-2-yl group.



| Property          | Value                                                                                                       | Reference      |
|-------------------|-------------------------------------------------------------------------------------------------------------|----------------|
| CAS Number        | 1335106-03-0                                                                                                | [1][2][10][11] |
| Molecular Formula | C15H13F6N3O4S2                                                                                              | [1][2][10][11] |
| Molecular Weight  | 477.40 g/mol                                                                                                | [2][3][10][11] |
| IUPAC Name        | N-[5-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]sulfamoyl]-4-methyl-1,3-thiazol-2-yl]acetamide |                |
| SMILES            | CC(=O)NC1=NC(C)=C(S1)S(=<br>O)<br>(=O)NC1=CC=C(C=C1)C(O)<br>(C(F)(F)F)C(F)(F)F                              | [2][10]        |
| InChI Key         | OZBSSKGBKHOLGA-<br>UHFFFAOYSA-N                                                                             | [1][10]        |

## **Discovery**

**SR1001** was identified through a high-throughput screening campaign aimed at discovering synthetic ligands for the RORs.[8] The development of **SR1001** was a significant breakthrough as it was one of the first potent and specific synthetic inverse agonists for RORα and RORγt.[8] Its discovery provided a powerful tool to pharmacologically modulate the activity of these orphan nuclear receptors, paving the way for a deeper understanding of their roles in health and disease.

### **Mechanism of Action**

**SR1001** functions as an inverse agonist of RORα and RORyt.[1][3][4] Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of a receptor. **SR1001** binds to the ligand-binding domain (LBD) of RORα and RORyt, inducing a conformational change that promotes the recruitment of corepressor proteins while diminishing the binding of coactivator proteins.[1][3][8][11] This leads to the transcriptional repression of ROR target genes.







A primary and well-studied consequence of RORα and RORγt inhibition by **SR1001** is the suppression of Th17 cell differentiation.[1][7][8] RORγt is the master regulator of Th17 cell development, and by inhibiting its activity, **SR1001** effectively blocks the production of the proinflammatory cytokine Interleukin-17 (IL-17).[1][7]



SR1001 Mechanism of Action



Click to download full resolution via product page



Caption: **SR1001** binds to ROR $\alpha$ /yt, inhibiting coactivator and recruiting corepressor binding, thus repressing IL-17 transcription.

# **Quantitative Data**

The following table summarizes the key quantitative data for **SR1001**'s activity.

| Parameter | Target                                            | Value  | Assay                                                        | Reference    |
|-----------|---------------------------------------------------|--------|--------------------------------------------------------------|--------------|
| Ki        | RORα                                              | 172 nM | Radioligand<br>Binding Assay                                 | [1][2][3][4] |
| Ki        | RORy                                              | 111 nM | Radioligand<br>Binding Assay                                 | [1][2][3][4] |
| IC50      | RORy -<br>Coactivator<br>Interaction<br>(TRAP220) | 117 nM | Coactivator<br>Recruitment<br>Assay                          | [1][2]       |
| EC50      | RORα<br>Transcriptional<br>Inhibition             | 4 μΜ   | GAL4-RORα<br>Luciferase<br>Reporter Assay<br>in HEK293 cells | [2]          |
| EC50      | RORy<br>Transcriptional<br>Inhibition             | 4 μΜ   | GAL4-RORy<br>Luciferase<br>Reporter Assay<br>in HEK293 cells | [2]          |

# Experimental Protocols Luciferase Reporter Gene Assay for ROR Activity

This protocol is used to assess the inverse agonist activity of **SR1001** on ROR $\alpha$  and ROR $\gamma$ t transcriptional activity.

#### 1. Cell Culture and Transfection:



- HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cells are plated in 96-well plates at a density of 1.5 x 10<sup>4</sup> cells per well.[12]
- After 24 hours, cells are transiently transfected using a suitable transfection reagent (e.g., Lipofectamine 2000).[2][12]
- The transfection mixture per well includes:
  - A GAL4-responsive luciferase reporter plasmid.
  - A plasmid encoding the GAL4 DNA-binding domain fused to the ligand-binding domain of either human RORα or RORy.
  - A plasmid for a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.
- 2. Compound Treatment:
- 24 hours post-transfection, the culture medium is replaced with fresh medium containing
   SR1001 at various concentrations or vehicle (DMSO) control.[2][12]
- 3. Luciferase Activity Measurement:
- After 24 hours of compound treatment, luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.[2][12]
- The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number.
- Data is typically plotted as a percentage of the vehicle control, and IC50 values are calculated using a non-linear regression analysis.

## **In Vitro Th17 Cell Differentiation Assay**

This assay evaluates the effect of **SR1001** on the differentiation of naive CD4+ T cells into Th17 cells.



- 1. Isolation of Naive CD4+ T cells:
- Spleens are harvested from mice (e.g., C57BL/6).
- A single-cell suspension of splenocytes is prepared.
- Naive CD4+ T cells (CD4+CD62L+CD44loCD25-) are isolated using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
- 2. T Cell Culture and Differentiation:
- Purified naive CD4+ T cells are cultured in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate T cell receptor signaling.
- The culture medium is supplemented with a cocktail of cytokines to induce Th17 differentiation, typically including IL-6 and TGF-β.
- **SR1001** at various concentrations or vehicle (DMSO) is added to the culture medium at the time of cell plating.[1]
- 3. Analysis of Th17 Differentiation:
- After 3-5 days of culture, the cells are harvested.
- Th17 differentiation is assessed by:
  - Intracellular cytokine staining for IL-17A: Cells are re-stimulated for a few hours with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., brefeldin A). Cells are then fixed, permeabilized, and stained with a fluorescently labeled anti-IL-17A antibody for analysis by flow cytometry.[8]
  - ELISA for secreted IL-17A: The concentration of IL-17A in the culture supernatant is quantified by enzyme-linked immunosorbent assay (ELISA).
  - qPCR for RORyt and IL-17A mRNA expression: Total RNA is extracted from the cells, reverse transcribed into cDNA, and the expression of Rorc (encoding RORyt) and II17a is quantified by real-time PCR.[8]



# Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

This in vivo protocol assesses the therapeutic efficacy of **SR1001** in a mouse model of multiple sclerosis.

#### 1. Induction of EAE:

- EAE is induced in female C57BL/6 mice (8-12 weeks old) by subcutaneous immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).
- Mice also receive intraperitoneal injections of pertussis toxin on the day of immunization and two days later.

#### 2. SR1001 Treatment:

- SR1001 is dissolved in a suitable vehicle (e.g., DMSO).[2]
- Mice are treated with SR1001 (e.g., 25 mg/kg) or vehicle via intraperitoneal injection twice daily, starting from the day of immunization or at the onset of clinical signs.[1][2]

#### 3. Clinical Assessment:

- Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0
  to 5, where 0 is no disease and 5 is moribund or death.
- Body weight is also recorded daily.
- 4. Histological and Immunological Analysis:
- At the end of the experiment, spinal cords can be harvested for histological analysis to assess inflammation and demyelination.
- Splenocytes can be isolated and re-stimulated with MOG peptide to measure antigenspecific cytokine production (e.g., IL-17A) by ELISA or intracellular cytokine staining.





Click to download full resolution via product page

Caption: Workflow for assessing **SR1001** efficacy in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model.

## Conclusion



**SR1001** is a seminal tool compound that has been pivotal in advancing our understanding of RORα and RORγt biology. Its ability to potently and selectively modulate the activity of these nuclear receptors has made it an invaluable asset for researchers in immunology, metabolism, and chronobiology. The detailed information and protocols provided in this guide are intended to support the continued use of **SR1001** in elucidating the complex roles of RORs and in the exploration of new therapeutic strategies for a range of human diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SR1001 | ROR agonist | Mechanism | Concentration [selleckchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents PMC [pmc.ncbi.nlm.nih.gov]
- 7. RORyt inhibitor SR1001 alleviates acute pancreatitis by suppressing pancreatic IL-17producing Th17 and yδ-T cells in mice with ceruletide-induced pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of TH17 Differentiation and Autoimmunity by a Synthetic ROR Ligand PMC [pmc.ncbi.nlm.nih.gov]
- 9. SR1001 | C15H13F6N3O4S2 | CID 44241473 PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. xcessbio.com [xcessbio.com]
- 11. SR1001 = 98 HPLC 1335106-03-0 [sigmaaldrich.com]
- 12. glpbio.com [glpbio.com]
- To cite this document: BenchChem. [SR1001: A Potent Dual Inverse Agonist of RORα and RORyt]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560095#discovery-and-chemical-structure-of-sr1001]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com